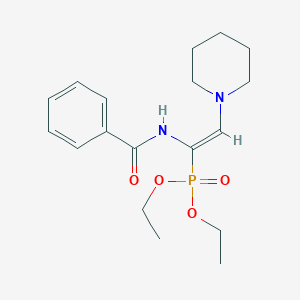

![molecular formula C10H12FNO2 B386288 N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 282104-62-5](/img/structure/B386288.png)

N-[2-(4-fluorophenoxy)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-fluorophenoxy)ethyl]acetamide is a chemical compound with the linear formula C10H12FNO2 . It has a molecular weight of 197.211 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the dissolution of (2-(4-fluorophenoxy)ethyl) carbamic acid tert-butyl ester in trifluoroacetic acid, followed by a reduction in vacuo and dissolution in pyridine along with acetic anhydride . After 18 hours, the solvent is removed under vacuum, and the residue is dissolved in dichloromethane . The solution is then extracted with saturated sodium bicarbonate solution and a 1N HCl solution extraction . The organic layer is dried and reduced to give N-(2-(4-fluorophenoxy)ethyl)acetamide .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H12FNO2 . The compound consists of a fluorophenoxy group attached to an ethyl acetamide group .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 197.211 . The compound’s CAS Number is 282104-62-5 .Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative of N-[2-(4-fluorophenoxy)ethyl]acetamide, is a key intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to this derivative, catalyzed by Novozym 435, is crucial in the synthesis process. The reaction employs vinyl acetate as the acyl donor, leading to an irreversible, kinetically controlled synthesis, which is significant in the manufacturing of antimalarial medications (Magadum & Yadav, 2018).

Potential Anticancer, Anti-inflammatory, and Analgesic Agents

Research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, closely related to this compound, has demonstrated potential anticancer, anti-inflammatory, and analgesic properties. These compounds, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibit significant activities against breast cancer, neuroblastoma, and show promise as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Applications in Fluorescence and pH Measurement

Fluorinated derivatives of 2-aminophenol, structurally related to this compound, have been developed as pH-sensitive probes. These compounds, including N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, are used in measuring intracellular pH, demonstrating the compound's utility in biological and chemical sensing applications (Rhee, Levy, & London, 1995).

Antimicrobial and Cytotoxic Activities

Studies on N-substituted 2-(phenoxy)acetamide derivatives have shown antimicrobial activity against various bacterial and fungal strains. These compounds, synthesized from 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide and substituted phenols, exhibit notable antibacterial and antifungal properties. Some derivatives also demonstrate cytotoxic effects, highlighting their potential in antimicrobial and cancer treatment research (Kaplancıklı et al., 2012).

Novel Acetamide Derivatives in Herbicide Development

Research into novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, related to this compound, has led to the development of effective herbicides. These compounds exhibit herbicidal activities against dicotyledonous weeds, providing valuable insights into agricultural applications (Wu et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASQISRBOWJEMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287895 |

Source

|

| Record name | N-[2-(4-Fluorophenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282104-62-5 |

Source

|

| Record name | N-[2-(4-Fluorophenoxy)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282104-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(4-Fluorophenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium](/img/structure/B386206.png)

![2-Allyl-6-[(mesitylimino)methyl]phenol](/img/structure/B386207.png)

![4'-(10,12-Octadecadiynyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B386208.png)

![1-{2-[4-(1-Adamantyl)phenoxy]ethyl}piperidine](/img/structure/B386210.png)

![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)

![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B386213.png)

![(2E,6Z)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B386216.png)

![Diethyl 1-(benzoylamino)-2-[(4-chlorophenyl)sulfanyl]vinylphosphonate](/img/structure/B386217.png)

![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)

![2-(diphenylphosphoryl)-N'-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B386225.png)

![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)

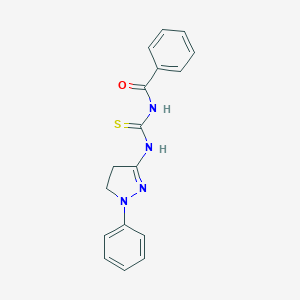

![N-[3-Allyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene]-4-methylaniline](/img/structure/B386229.png)